4-O-Methylbetaclamycin T
描述
属性
CAS 编号 |
127676-54-4 |
|---|---|
分子式 |
C29H35NO10 |
分子量 |
557.6 g/mol |
IUPAC 名称 |
7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-6,9,10,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C29H35NO10/c1-6-29(37)11-16(40-17-10-14(30(3)4)23(31)12(2)39-17)19-22(28(29)36)27(35)20-21(26(19)34)25(33)18-13(24(20)32)8-7-9-15(18)38-5/h7-9,12,14,16-17,23,28,31,34-37H,6,10-11H2,1-5H3 |
InChI 键 |
RSCLTUNMVPAIIQ-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N(C)C)O |
规范 SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N(C)C)O |
同义词 |
4-O-methylbetaclamycin T |
产品来源 |
United States |
常见问题
Q. What are the established synthesis protocols for 4-O-Methylbetaclamycin T, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis protocols typically involve multi-step organic reactions, starting with precursor molecules like betaclamycin derivatives. Key steps include methylation at the 4-O position under controlled anhydrous conditions (e.g., using methyl iodide and a base like NaH). Purification via column chromatography (silica gel, gradient elution) and crystallization are critical for isolating the target compound. Structural validation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to confirm regioselectivity and purity . For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst load) and include raw spectral data in supplementary materials .
Q. How is the structural integrity of 4-O-Methylbetaclamycin T validated post-synthesis?
- Methodological Answer : Post-synthesis characterization should include:
- NMR analysis : Compare chemical shifts (δ) with literature values for methyl group integration and coupling patterns.
- HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- X-ray crystallography (if available): Resolve stereochemistry and bond angles.
Discrepancies in spectral data may indicate impurities or incomplete methylation, necessitating repeat purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 4-O-Methylbetaclamycin T across studies?
- Methodological Answer : Contradictions often arise from variability in experimental design (e.g., cell lines, assay conditions). To address this:
Meta-analysis : Systematically compare studies using PICOT criteria (Population: target organism; Intervention: compound concentration; Comparison: controls; Outcome: IC₅₀ values; Time: exposure duration) .
Quality assessment : Rank studies based on rigor (e.g., blinded experiments, sample size) using tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) .
Replicate key experiments : Standardize protocols (e.g., ATP-based viability assays vs. microscopy counts) and report confidence intervals for bioactivity metrics .
Q. What advanced computational models predict the interaction mechanisms of 4-O-Methylbetaclamycin T with biological targets?
- Methodological Answer : Use molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina, GROMACS) to model ligand-receptor interactions. Key steps:
- Target selection : Prioritize proteins with structural homology to known betaclamycin-binding domains (e.g., penicillin-binding proteins).
- Free energy calculations : Compute binding affinities (ΔG) using MM-PBSA/GBSA methods.
- Validation : Cross-reference predictions with mutagenesis data (e.g., site-directed mutations disrupting binding pockets) .
Q. How should researchers design in vivo studies to evaluate the pharmacokinetic profile of 4-O-Methylbetaclamycin T?
- Methodological Answer : Follow OECD guidelines for preclinical trials:
- Dose optimization : Conduct dose-ranging studies in rodent models to establish MTD (maximum tolerated dose).
- Pharmacokinetic (PK) parameters : Measure AUC (area under the curve), t₁/₂ (half-life), and bioavailability via LC-MS/MS plasma analysis.
- Tissue distribution : Use radiolabeled compound (e.g., ¹⁴C-methyl groups) to track accumulation in target organs .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in 4-O-Methylbetaclamycin T studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error propagation : Calculate 95% confidence intervals for EC₅₀ values.
- Outlier detection : Apply Grubbs’ test to exclude anomalies from replicates .
Q. How can researchers leverage systematic reviews to identify gaps in 4-O-Methylbetaclamycin T research?
- Methodological Answer : Conduct a PRISMA-guided review:
Search strategy : Use Boolean operators (e.g., "4-O-Methylbetaclamycin T" AND "antimicrobial resistance") across PubMed, Scopus, and Web of Science.
Inclusion criteria : Prioritize peer-reviewed studies with full methodological transparency.
Gap analysis : Map findings to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to highlight understudied areas (e.g., resistance mechanisms) .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to studies involving 4-O-Methylbetaclamycin T in animal models?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines:
- Ethical approval : Obtain institutional animal care committee (IACUC) approval.
- Reporting standards : Detail anesthesia protocols, euthanasia methods, and efforts to minimize suffering (e.g., pain scoring systems) .
Q. How should researchers address batch-to-batch variability in 4-O-Methylbetaclamycin T for longitudinal studies?
- Methodological Answer :
- Quality control (QC) : Implement HPLC-UV purity checks (>98%) for each batch.
- Stability testing : Monitor degradation under storage conditions (e.g., -80°C vs. 4°C) via accelerated stability studies .
Tables
Q. Table 1. Key Analytical Techniques for 4-O-Methylbetaclamycin T Characterization
| Technique | Parameters Measured | Acceptable Range | Reference |
|---|---|---|---|
| ¹H NMR | Methyl proton integration | δ 3.2–3.4 ppm (singlet) | |
| HRMS | [M+H]+ ion | m/z 455.2012 ± 0.001 | |
| HPLC-UV | Purity (%) | ≥98% |
Q. Table 2. Common Pitfalls in Bioactivity Studies
| Pitfall | Mitigation Strategy | Reference |
|---|---|---|
| Non-standardized assays | Adopt CLSI guidelines for antimicrobial tests | |
| Inadequate replicates | Use n ≥ 3 with independent biological repeats |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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